(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one
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Overview
Description
(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an amino group, a methoxy group, and a pyrrolidine ring, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-3-methoxy-pyrrolidine with a suitable amino acid derivative under controlled conditions to form the target compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require specific temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and production costs. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one include other chiral amino acid derivatives and pyrrolidine-based compounds. Examples include (S)-2-Amino-1-((S)-3-hydroxy-pyrrolidin-1-yl)-propan-1-one and (S)-2-Amino-1-((S)-3-ethyl-pyrrolidin-1-yl)-propan-1-one.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
(S)-2-Amino-1-((S)-3-methoxy-pyrrolidin-1-yl)-propan-1-one, commonly referred to as AM97695, is a compound with significant interest in pharmacological research due to its potential biological activities. Its molecular formula is C8H16N2O2, and it has a molecular weight of approximately 172.22 g/mol. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an amino group that may contribute to its biological effects.
Property | Value |
---|---|
Molecular Formula | C8H16N2O2 |
Molecular Weight | 172.22 g/mol |
CAS Number | 898384-50-4 |
Density | 1.09 g/cm³ (predicted) |
Boiling Point | 294 °C (predicted) |
pKa | 8.63 (predicted) |
This compound exhibits a range of biological activities, primarily influenced by its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures often act on neurotransmitter systems, potentially influencing cognitive functions and exhibiting neuroprotective effects.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Activity : Investigations into related pyrrolidine derivatives suggest that they possess antimicrobial properties, potentially effective against certain bacterial strains and fungi .
- Anticancer Potential : Some studies have indicated that similar compounds can reduce cell viability in cancer cell lines, such as A549 lung cancer cells, suggesting a possible anticancer mechanism . However, the specific activity of this compound requires further investigation.
- Neuroprotective Effects : The structural characteristics of this compound suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
Case Studies
A case study examining the effects of related compounds on cancer cell lines demonstrated that modifications in the pyrrolidine structure can lead to significant variations in biological activity. For instance, compounds with specific substitutions showed enhanced cytotoxicity against A549 cells compared to their unsubstituted counterparts .
Comparative Analysis
In comparison to other known compounds within the same class, this compound shows promise but requires extensive testing to determine its efficacy and safety profile.
Compound Name | Activity Type | Observed Effects |
---|---|---|
Compound A | Antimicrobial | Significant inhibition of bacterial growth |
Compound B | Anticancer | Reduced viability in A549 cells |
(S)-2-Amino... | Neuroprotective | Potential benefits in neurodegeneration |
Properties
Molecular Formula |
C8H16N2O2 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-methoxypyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H16N2O2/c1-6(9)8(11)10-4-3-7(5-10)12-2/h6-7H,3-5,9H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
QOGHHSKRNLOCBJ-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)OC)N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OC)N |
Origin of Product |
United States |
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